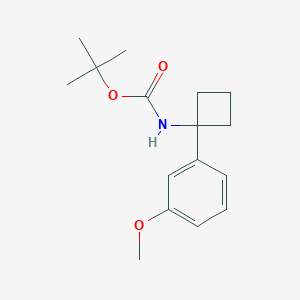

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate

Vue d'ensemble

Description

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is a chemical compound used in scientific research. It has a molecular weight of 277.36 . The IUPAC name for this compound is tert-butyl 1-(3-methoxyphenyl)cyclobutylcarbamate .

Molecular Structure Analysis

The InChI code for Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(9-6-10-16)12-7-5-8-13(11-12)19-4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is a viscous liquid . It should be stored at room temperature .Applications De Recherche Scientifique

Crystal Structure Analysis

The compound has been used in crystal structure analysis studies . The crystal structure of a similar compound, tert-butyl ®- (1- (benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, has been studied in detail . Such studies can provide valuable insights into the physical and chemical properties of the compound.

Intermediate in Synthesis

“Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate” could potentially be used as an intermediate in the synthesis of other compounds. For example, a similar compound, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, is an intermediate in the synthesis of the natural product jaspine B .

Study of Voltage-Gated Sodium Channels

The compound has been found to selectively enhance slow inactivation of voltage-gated sodium channels . This could potentially have applications in neurological research or in the development of drugs for neurological disorders.

4. Regulation of Collapse Response Mediator Protein 2 (CRMP2) The compound has been found to regulate the collapse response mediator protein 2 (CRMP2) . This protein is involved in neuronal development and axon guidance, so this compound could potentially be used in research in these areas.

Cytotoxic Activity

Similar compounds have been found to have cytotoxic activity against several human carcinoma cell lines . This suggests that “Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate” could potentially be used in cancer research.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[1-(3-methoxyphenyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(9-6-10-16)12-7-5-8-13(11-12)19-4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCAXWUSUNFMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)